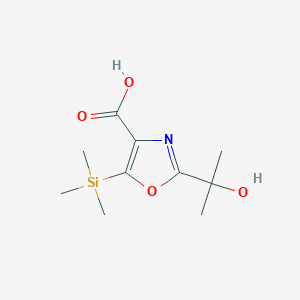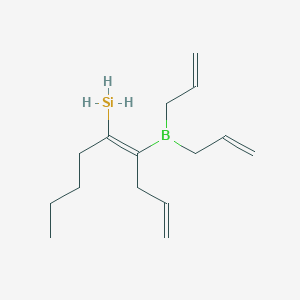
2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)-1,3-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)oxazole-4-carboxylic acid is a complex organic compound with the molecular formula C10H17NO4Si. This compound is notable for its unique structure, which includes an oxazole ring, a hydroxypropan-2-yl group, and a trimethylsilyl group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)oxazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the hydroxypropan-2-yl group and the trimethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled conditions such as low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the trimethylsilyl group can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)oxazole-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for different targets, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxypropan-2-yl)oxazole-4-carboxylic acid: Lacks the trimethylsilyl group, resulting in different chemical properties.
5-(Trimethylsilyl)oxazole-4-carboxylic acid: Lacks the hydroxypropan-2-yl group, affecting its reactivity and applications.
Uniqueness
2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)oxazole-4-carboxylic acid is unique due to the presence of both the hydroxypropan-2-yl and trimethylsilyl groups. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
88400-30-0 |
|---|---|
Formule moléculaire |
C10H17NO4Si |
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
2-(2-hydroxypropan-2-yl)-5-trimethylsilyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO4Si/c1-10(2,14)9-11-6(7(12)13)8(15-9)16(3,4)5/h14H,1-5H3,(H,12,13) |
Clé InChI |
LTBVKTFIEVHVGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC(=C(O1)[Si](C)(C)C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Indeno[2,1-c]pyridine-3-carboxylic acid, ethyl ester](/img/structure/B11868706.png)
![3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11868711.png)
![1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11868719.png)
![(1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B11868722.png)




![Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11868777.png)
![1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11868786.png)

![9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11868802.png)


